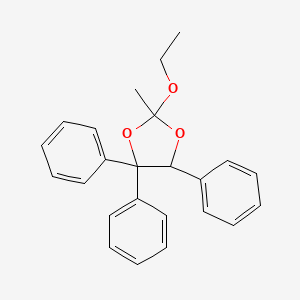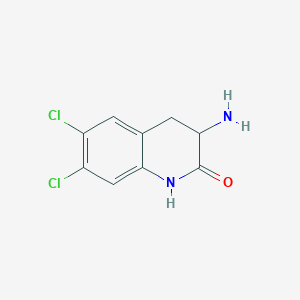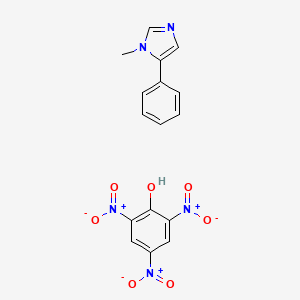
1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylimidazole can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups . On the other hand, 2,4,6-trinitrophenol is typically synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This reaction is highly exothermic and requires careful temperature control .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves the sulfonation of phenol with fuming sulfuric acid, followed by nitration with concentrated nitric acid. This method minimizes side reactions and ensures high yield . The synthesis of 1-Methyl-5-phenylimidazole on an industrial scale would likely follow similar routes as laboratory synthesis, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylimidazole can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. Common reagents for these reactions include halogens, acids, and oxidizing agents . 2,4,6-trinitrophenol, being a highly nitrated compound, is prone to reduction reactions, often yielding amino derivatives .
Common Reagents and Conditions:
Electrophilic Substitution: Halogens in the presence of a catalyst.
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
From 1-Methyl-5-phenylimidazole: Substituted imidazoles, oxidized imidazoles.
From 2,4,6-trinitrophenol: Amino derivatives, reduced phenols.
Scientific Research Applications
1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol involves interactions with various molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trinitrophenol moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure to 2,4,6-trinitrophenol but with a methyl group instead of a hydroxyl group.
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
Uniqueness: 1-Methyl-5-phenylimidazole;2,4,6-trinitrophenol is unique due to the combination of an imidazole ring and a trinitrophenol moiety. This combination imparts both the reactivity of the imidazole ring and the explosive properties of trinitrophenol, making it a compound of interest for various applications.
Properties
CAS No. |
61278-69-1 |
|---|---|
Molecular Formula |
C16H13N5O7 |
Molecular Weight |
387.30 g/mol |
IUPAC Name |
1-methyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-12-8-11-7-10(12)9-5-3-2-4-6-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
InChI Key |
CILWKZKIUDZWOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



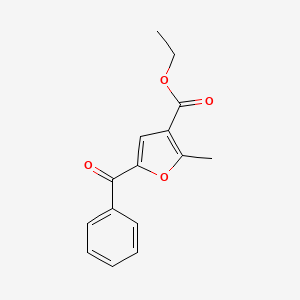
![N-[(3,4-Dichlorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14577157.png)
![3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol](/img/structure/B14577158.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
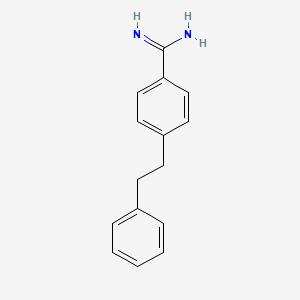
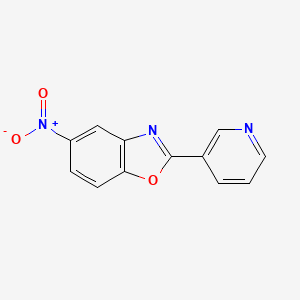
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
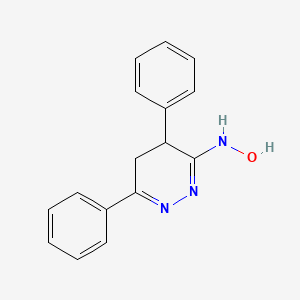
![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)
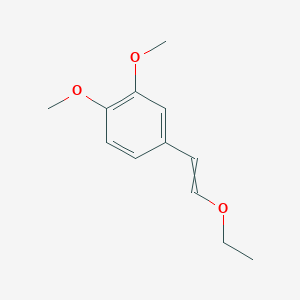
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)
